Product packaging for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate(Cat. No.:CAS No. 1793092-96-2)

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate

Cat. No.: B2944018
CAS No.: 1793092-96-2
M. Wt: 160.144
InChI Key: ZLENGPIYFNYJAJ-UHFFFAOYSA-N
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Description

The Strategic Significance of Fluorine in Organic Synthesis and Molecular Design

The incorporation of fluorine into organic molecules has become a powerful strategy in modern chemistry. rsc.org Once considered an exotic element in organic chemistry, fluorine is now integral to the development of a wide range of specialized chemicals, from pharmaceuticals to advanced polymers. rsc.orgacs.org

Fluorine's unique properties stem from its status as the most electronegative element, combined with a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen. tandfonline.com This combination allows it to serve as a hydrogen mimic with minimal steric perturbation while profoundly altering the electronic landscape of a molecule. tandfonline.com

The introduction of fluorine can significantly impact several key molecular characteristics:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic oxidation. nih.govlew.ro Judicious placement of fluorine can block metabolically labile sites, thereby increasing the in vivo half-life of a molecule. researchgate.net

Acidity and Basicity (pKa): The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of proximal amines. tandfonline.comnih.govresearchgate.net This modulation is a critical tool for optimizing a compound's ionization state and, consequently, its solubility and membrane permeability. tandfonline.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets. It can act as a hydrogen bond acceptor and engage in dipole-dipole or other non-covalent interactions, potentially enhancing the binding affinity of a ligand to its target protein. tandfonline.comlew.ro

Conformational Control: The substitution of hydrogen with fluorine can induce specific conformational preferences in a molecule, which can be strategically utilized to lock it into a bioactive conformation. researchgate.net

Table 1: Comparison of Key Properties of Hydrogen and Fluorine
PropertyHydrogen (H)Fluorine (F)Reference
van der Waals Radius1.20 Å1.47 Å tandfonline.com
Electronegativity (Pauling Scale)2.203.98 tandfonline.com
Bond Energy (C-X in CH4/CH3F)439.3 kJ/mol (C-H)485 kJ/mol (C-F) nih.gov

The history of organofluorine chemistry began before the isolation of elemental fluorine itself, with early examples of halogen exchange reactions reported in the 1860s. nih.gov For many years, the extreme reactivity of elemental fluorine limited its application. However, the development of milder and more selective fluorinating agents and synthetic methodologies has led to an explosion in the availability and complexity of fluorinated building blocks. beilstein-journals.org

Initially, the focus was on simple motifs like trifluoromethyl (-CF3) groups attached to aromatic rings. tandfonline.com Modern synthetic chemistry, however, has seen a clear trend toward more diverse and sp³-rich fluorinated chemotypes. tandfonline.com The development of methods for electrophilic, nucleophilic, and radical fluoroalkylation has enabled the synthesis of a vast array of building blocks containing functionalities such as -CHF₂, -OCF₃, and stereochemically defined C-F bonds on aliphatic scaffolds. rsc.orgtandfonline.com This evolution allows chemists to fine-tune molecular properties with much greater precision than was previously possible. youtube.com

The Oxetane (B1205548) Moiety as a Privileged Scaffold in Chemical Research

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and "privileged" scaffold in medicinal chemistry and drug discovery. acs.orgnih.gov It offers a unique combination of stability and reactivity, along with desirable physicochemical properties that distinguish it from other cyclic ethers like epoxides or tetrahydrofurans. acs.orgchemrxiv.org

Contrary to early assumptions of planarity, X-ray crystal structure analysis revealed that the oxetane ring is not flat but exists in a "puckered" conformation. illinois.edubeilstein-journals.org This puckering is a result of the balance between angle strain and torsional strain. The ring strain of oxetane (25.5 kcal/mol) is significant, comparable to that of an oxirane (27.3 kcal/mol). beilstein-journals.orgnih.gov The introduction of substituents on the ring, particularly at the 3-position, can increase eclipsing interactions and lead to a more pronounced puckered state. acs.orgillinois.edu This inherent three-dimensionality is a desirable trait in modern drug design, as it can increase aqueous solubility and allow for exploration of new chemical space. nih.gov

Table 2: Structural Properties of Unsubstituted Oxetane
ParameterValueReference
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org
C-O-C Bond Angle90.2° acs.org
C-C-O Bond Angle92.0° acs.org
C-C-C Bond Angle84.8° acs.org
Puckering Angle (at 140 K)8.7° beilstein-journals.org

The oxetane ring possesses distinct electronic features that contribute to its utility. The presence of the electronegative oxygen atom in the strained ring creates a significant dipole moment and imparts polarity. nih.gov The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor, even more so than other cyclic ethers or many carbonyl groups. acs.orgbeilstein-journals.org

Furthermore, the oxygen atom exerts a strong inductive electron-withdrawing effect, which can influence the properties of adjacent functional groups. nih.gov For instance, placing an oxetane ring alpha to a basic amine can significantly reduce the amine's pKa, a property often exploited to improve a drug candidate's physicochemical profile. nih.gov Oxetanes have also been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility while maintaining or improving biological activity. acs.orgnih.gov

Conceptual Framework for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate Research

The compound This compound is a rationally designed molecule that embodies the principles outlined above. The conceptual framework for its synthesis and study is based on the hypothesis that combining a fluoro-olefin with an oxetane scaffold will yield a novel building block with a synergistic set of desirable properties.

The molecule integrates three key structural motifs:

The Oxetane Ring: Provides a polar, sp³-rich, three-dimensional core expected to enhance aqueous solubility and metabolic stability. nih.govnih.gov

The Exocyclic Alkene (ylidene): Creates a rigid connection point for further chemical elaboration and introduces specific geometric constraints.

The α-Fluoroacrylate Moiety: The fluorine atom directly attached to the double bond is poised to powerfully modulate the electronic properties of the acrylate (B77674) system. This is expected to influence its reactivity in subsequent chemical transformations (e.g., Michael additions) and its interactions in a biological context.

Research into this compound would likely focus on its utility as a versatile chemical intermediate. The combination of the stable, property-enhancing oxetane with the electronically-tuned fluoroalkene offers a unique platform for constructing more complex molecules. The rationale is that incorporating this building block into a larger lead compound could simultaneously improve pharmacokinetic properties (via the oxetane) and modulate target engagement (via the electronically distinct fluoroacrylate). While the non-fluorinated analog, ethyl 2-(oxetan-3-ylidene)acetate, is known, the introduction of fluorine represents a deliberate step to create a next-generation building block with enhanced or differentiated chemical and physical characteristics.

Table 3: Properties of this compound
PropertyValueReference
CAS Number1793092-96-2 chemscene.com
Molecular FormulaC7H9FO3 chemscene.com
Molecular Weight160.14 g/mol chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9FO3 B2944018 Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate CAS No. 1793092-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3/c1-2-11-7(9)6(8)5-3-10-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLENGPIYFNYJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1COC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793092-96-2
Record name ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
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Mechanistic Investigations and Reactivity Profiles of Ethyl 2 Fluoro 2 Oxetan 3 Ylidene Acetate

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The strained nature of the oxetane ring in Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate makes it susceptible to various ring-opening reactions. These transformations are often initiated by electrophilic activation or nucleophilic attack, leading to the formation of highly functionalized acyclic products.

Lewis Acid-Catalyzed Ring Cleavage

Lewis acids are effective catalysts for the ring-opening of oxetanes by coordinating to the oxygen atom, which enhances the electrophilicity of the ring and facilitates nucleophilic attack. researchgate.net For instance, the reaction of fluoroalkylidene-oxetanes with tetrabutylammonium (B224687) bromide (TBAB) in the presence of boron trifluoride etherate (BF₃·Et₂O) results in the formation of E-alkene products with good selectivity and yield. beilstein-journals.org This suggests that the Lewis acid activates the oxetane ring, enabling the bromide ion to attack and cleave the C-O bond. The reaction conditions can influence the outcome; for example, using BF₃·Et₂O alone can lead to competitive cyclization reactions. nih.gov

The choice of Lewis acid is crucial. While strong acids can promote ring-opening, they may also lead to decomposition. chemrxiv.org Milder Lewis acids like zinc chloride (ZnCl₂), ytterbium triflate (Yb(OTf)₃), and scandium triflate (Sc(OTf)₃) have also been employed to facilitate the ring-opening of oxetanes with various nucleophiles. researchgate.net Recent studies have also explored the use of zirconocene (B1252598) and photoredox catalysis for the radical-based ring cleavage of oxetanes, offering an alternative to polar mechanisms. thieme-connect.de

Nucleophile-Mediated Ring-Opening Processes

A variety of nucleophiles can induce the ring-opening of the oxetane moiety in this compound and related compounds. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. researchgate.net

Bromide ions, sourced from reagents like hydrobromic acid in acetic acid (HBr/AcOH) or TBAB, have been shown to be effective nucleophiles for this transformation. nih.gov The reaction with HBr in acetic acid can be fast and efficient, yielding the ring-opened product in high yield and with good E/Z selectivity. nih.gov However, the success of nucleophilic ring-opening is highly dependent on the nature of the nucleophile. While bromide ions are effective, other heteronucleophiles such as sodium azide, secondary amines, and cesium fluoride (B91410) have been reported to be unsuccessful in certain cases. nih.gov

The electronic properties of the nucleophile and the substrate play a significant role. For instance, the ring opening of 2,3-epoxyesters with stabilized anionic species from compounds like malonate is challenging due to the formation of a less stable alkoxide intermediate. beilstein-journals.org However, the presence of strongly electron-withdrawing fluorine-containing groups can stabilize the intermediate and facilitate the addition of such nucleophiles. beilstein-journals.org

Regioselectivity and Stereocontrol in Oxetane Ring-Opening

The regioselectivity of the oxetane ring-opening is a critical aspect, determining which C-O bond is cleaved and where the nucleophile adds. In many cases, the attack occurs at the less sterically hindered carbon atom. However, electronic factors can override steric effects. nih.gov

In the ring-opening of fluoroalkylidene-oxetanes with bromide ions, the reaction exhibits high regioselectivity, which is governed by the electronic influence of the fluorine atom rather than steric hindrance. nih.gov This electronic effect directs the bromide attack to a specific carbon, leading to excellent E/Z selectivity in the resulting fluoroalkenes. beilstein-journals.orgnih.gov In contrast, for non-fluorinated analogues, steric hindrance dictates the regioselectivity, leading to opposite outcomes. nih.gov

Stereocontrol is also a key feature of these reactions. The SN2 nature of the nucleophilic attack typically results in an inversion of stereochemistry at the carbon center being attacked. This has been exploited in the synthesis of various stereochemically defined molecules.

Influence of the Fluorine Atom on Ring-Opening Pathways

The fluorine atom in this compound exerts a profound influence on the reactivity and selectivity of the oxetane ring-opening reactions. nih.govresearchgate.net This influence is primarily electronic rather than steric, despite the small van der Waals radius of fluorine. beilstein-journals.orgnih.gov

The electron-withdrawing nature of the fluorine atom can activate the oxetane ring towards nucleophilic attack. More significantly, it directs the regioselectivity of the ring-opening process. In the reaction of fluoroalkylidene-oxetanes with bromide, electronic repulsion between the incoming bromide ion and the fluorine atom can influence the trajectory of the attack, favoring the formation of the E-isomer of the product. nih.gov

This electronic guidance by the fluorine atom is so strong that it can completely reverse the selectivity compared to non-fluorinated analogues, where steric factors are the dominant controlling element. nih.gov The fluorine atom can also influence the competition between intermolecular and intramolecular ring-opening pathways. For example, in the presence of HBr/AcOH, electronic repulsion between fluorine and bromine can favor a faster intramolecular reaction involving the ester group over the intermolecular attack by bromide. nih.gov

Reactions at the Exocyclic Double Bond of this compound

The exocyclic double bond in this compound is an additional site of reactivity, susceptible to electrophilic and conjugate addition reactions.

Conjugate Addition Reactions (e.g., Aza-Michael Additions)

The exocyclic double bond, being part of an α,β-unsaturated ester system, is an excellent Michael acceptor. It can readily undergo conjugate addition reactions with various nucleophiles. mdpi.com The aza-Michael addition, involving the addition of nitrogen-based nucleophiles, is a powerful method for constructing C-N bonds. mdpi.com

This synthetic strategy has been applied to prepare a variety of heterocyclic derivatives. For instance, the aza-Michael addition of NH-heterocycles like pyrazole, imidazole, and indole (B1671886) to methyl 2-(azetidin- or oxetan-3-ylidene)acetates has been successfully demonstrated. mdpi.com These reactions are often carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile. mdpi.com The reaction conditions, including the duration, can be optimized to achieve high yields of the desired adducts. mdpi.com

The reactivity of the double bond as a Michael acceptor is enhanced by the electron-withdrawing nature of the adjacent ester group and the fluorine atom. This polarization of the double bond facilitates the attack of nucleophiles at the β-carbon position.

Cycloaddition Reactions (e.g., [2+2], [3+2])

The electron-deficient nature of the α-fluoro-α,β-unsaturated ester system in this compound makes it a potential candidate for various cycloaddition reactions. The polarization of the double bond, enhanced by the electron-withdrawing effects of both the fluorine atom and the ester group, renders the β-carbon electrophilic.

[3+2] Cycloadditions: This compound is anticipated to be a competent dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, reactions with azomethine ylides could provide highly substituted, fluorinated spirocyclic pyrrolidines. Similarly, cycloadditions with nitrones would be expected to yield fluorinated isoxazolidine (B1194047) derivatives. The regioselectivity of these reactions would likely be governed by the electronic effects of the substituents on the dipole and the steric hindrance imposed by the oxetane ring.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with electron-rich alkenes could potentially lead to the formation of highly strained, fluorinated cyclobutane (B1203170) derivatives. The stereochemical outcome of such reactions would be of significant interest, potentially offering pathways to complex polycyclic systems.

The table below outlines potential cycloaddition reactions and their expected products.

Reaction TypeDipole/AlkenePotential Product
[3+2] CycloadditionAzomethine YlideSpirocyclic Fluorinated Pyrrolidine
[3.2] CycloadditionNitroneSpirocyclic Fluorinated Isoxazolidine
[2+2] CycloadditionElectron-rich AlkeneFluorinated Cyclobutane Derivative

Functional Group Transformations of Ester and Alkene Moieties

The ester and alkene functionalities present in this compound are amenable to a range of chemical transformations.

Ester Moiety:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation would provide a handle for further functionalization, such as amide bond formation.

Reduction: Reduction of the ester group, for example with lithium aluminum hydride, would furnish the corresponding allylic alcohol. The presence of the fluorine atom might influence the reactivity and require careful selection of reducing agents to avoid side reactions.

Transesterification: Treatment with a different alcohol in the presence of a suitable catalyst could lead to the formation of other esters of 2-fluoro-2-(oxetan-3-ylidene)acetic acid.

Alkene Moiety:

Hydrogenation: Catalytic hydrogenation would likely reduce the carbon-carbon double bond to afford ethyl 2-fluoro-2-(oxetan-3-yl)acetate. The stereoselectivity of this reduction could be influenced by the oxetane ring.

Diels-Alder Reactions: While the electron-deficient nature of the alkene suggests it could act as a dienophile in Diels-Alder reactions, the steric bulk of the oxetane ring might hinder this reactivity.

Epoxidation: The double bond can be epoxidized to form a spirocyclic oxirane. The stereochemical outcome of this reaction would be of interest.

The following table summarizes key functional group transformations.

MoietyReagent/ConditionProduct
EsterH₃O⁺ or OH⁻2-fluoro-2-(oxetan-3-ylidene)acetic acid
EsterLiAlH₄(2-fluoro-2-(oxetan-3-ylidene)methyl)ol
AlkeneH₂, Pd/CEthyl 2-fluoro-2-(oxetan-3-yl)acetate
Alkenem-CPBASpirocyclic oxirane

Radical Reactivity of Oxetane-Derived Intermediates

The oxetane ring, while generally stable, can participate in radical reactions, particularly ring-opening processes. The generation of radical species from this compound could be initiated photochemically or through the use of radical initiators.

Upon formation of a radical at a position adjacent to the oxetane ring, a β-scission reaction could lead to ring-opening, generating a carbon-centered radical and a carbonyl compound. The stability of the resulting radical would be a key factor in determining the feasibility of this pathway. The presence of the fluorine atom and the ester group would influence the stability of any adjacent radical intermediates.

Alternatively, radical addition to the double bond could occur, leading to the formation of a new carbon-carbon bond and a radical intermediate on the oxetane ring. The fate of this intermediate would depend on the reaction conditions and the nature of the radical species involved.

Isomerization Pathways and Stability Studies

The stability of this compound is a critical consideration for its synthesis, storage, and application. Several isomerization pathways can be envisaged.

E/Z Isomerization: The exocyclic double bond could potentially undergo E/Z isomerization under thermal or photochemical conditions. The relative stability of the isomers would likely be influenced by steric interactions between the ester group and the oxetane ring.

Ring-Opening Isomerization: Under acidic conditions, the oxetane ring is susceptible to protonation followed by nucleophilic attack, leading to ring-opened products. For instance, in the presence of water, this could lead to the formation of a diol.

Rearrangement to Lactones: It has been observed that some oxetane-containing carboxylic acids can isomerize to form lactones. While this compound is an ester, under certain conditions, rearrangement involving the oxetane ring and the ester carbonyl could be possible.

The thermal stability of fluorinated oxetanes has been noted in some contexts, suggesting that the fluorine substituent might enhance the stability of the oxetane ring. However, the presence of the electron-withdrawing fluoro and ester groups on the exocyclic double bond could activate the oxetane ring towards certain modes of degradation.

The following table outlines potential isomerization and degradation pathways.

ConditionPathwayPotential Product
Heat/LightE/Z IsomerizationGeometric Isomer
Acidic (H₂O)Ring-OpeningDiol derivative
Thermal/Lewis AcidRearrangementLactone derivative

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Fluoro 2 Oxetan 3 Ylidene Acetate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a comprehensive map of the atomic connectivity and stereochemistry of a molecule.

For Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the four protons of the oxetane (B1205548) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The four protons on the oxetane ring are chemically distinct and would likely appear as complex multiplets due to coupling with each other.

The ¹³C NMR spectrum would be expected to show seven distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule. Key signals would include the carbonyl carbon of the ester, the two olefinic carbons (one of which is directly bonded to fluorine), the two methylene carbons of the oxetane ring, and the two carbons of the ethyl ester group. The carbon atom bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF).

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of organofluorine compounds. rsc.org Given that ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it exceptionally useful for detecting subtle structural variations.

In the case of this compound, a single resonance is anticipated in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom in the molecule. The chemical shift of this signal provides critical information about the electronic environment of the fluorine atom within the fluoroalkene moiety. The fluorine signal would also exhibit coupling to the protons on the adjacent oxetane ring carbons, likely appearing as a multiplet. This coupling provides further confirmation of the connectivity around the C=C double bond.

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show a cross-peak between the ethyl group's methylene quartet and methyl triplet. It would also map the coupling relationships between the protons on the C2 and C4 positions of the oxetane ring, helping to assign these signals definitively. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). chemicalbook.com HSQC is crucial for assigning the carbon signals of the ethyl group and the oxetane ring by linking them to their corresponding, more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). chemicalbook.com This technique is particularly powerful for identifying and connecting spin systems that are separated by quaternary carbons or heteroatoms. Key expected correlations for confirming the structure of this compound would include correlations from the oxetane protons to the ylidene carbons and the ester carbonyl carbon, providing unequivocal evidence for the core structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 parts per million).

For this compound, with a molecular formula of C₇H₉FO₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. The HRMS analysis should yield a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ that corresponds directly to this calculated value, thereby confirming the elemental composition and complementing the structural information derived from NMR spectroscopy.

Table 1: Predicted HRMS Data for this compound

Formula Calculated Exact Mass Ion Type Expected m/z
C₇H₉FO₃ 160.0536 [M+H]⁺ 161.0614

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. Another significant band would arise from the carbon-carbon double bond (C=C) of the ylidene group. Additionally, characteristic bands for the carbon-fluorine (C-F) bond and the carbon-oxygen (C-O) single bonds of the ester and the oxetane ether linkage would be present.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Bond Predicted Wavenumber (cm⁻¹) Intensity
Ester Carbonyl C=O 1715-1735 Strong
Alkene C=C 1640-1680 Medium
Fluoroalkane C-F 1000-1400 Strong

X-ray Crystallography for Solid-State Structural Analysis (applicable for stable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, it is possible to generate a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and conformational details.

While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography could be applied to a stable, crystalline derivative. The resulting crystal structure would provide unambiguous confirmation of the molecular connectivity and geometry. Specifically, it would reveal the planarity of the ylidene group and the puckering of the four-membered oxetane ring, information that is often challenging to determine conclusively by solution-state methods alone. Furthermore, the analysis would detail any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the packing of molecules in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate at the atomic level. These methods allow for the detailed exploration of reaction pathways and the prediction of reactivity, which can be challenging to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations are instrumental in modeling potential reaction mechanisms, such as nucleophilic attack at the double bond or ring-opening reactions of the oxetane (B1205548) moiety.

DFT studies on analogous fluorinated alkenes and oxetanes have demonstrated that the presence of the fluorine atom significantly influences the electronic distribution and, consequently, the reaction pathways. nih.govnih.gov For instance, in reactions involving fluoroalkenes, DFT can be used to map out the potential energy surface of addition or substitution reactions, identifying the most likely intermediates and products. acs.org A typical DFT study on the reaction of this compound with a nucleophile would involve:

Geometry Optimization: Determining the lowest energy structures of the reactant, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface.

Energy Profiling: Calculating the relative energies of all species along the reaction coordinate to determine activation barriers and reaction thermodynamics.

These calculations would provide insight into how the fluorine atom and the oxetane ring cooperatively influence the molecule's reactivity.

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. Transition state analysis for reactions involving this compound would provide quantitative data on the activation energies, which govern the reaction rates.

Computational methods are essential for locating and characterizing these transient species. berkeley.edu For a hypothetical reaction, such as the ring-opening of the oxetane, DFT calculations would be employed to locate the transition state structure. The analysis would reveal key geometric features, such as partially formed and broken bonds. By calculating the energies of reactants, transition states, and products, a comprehensive reaction energy landscape can be constructed. acs.org This landscape provides a visual representation of the various possible reaction pathways and their associated energy barriers, allowing for predictions of reaction feasibility and selectivity. Studies on similar strained ring systems and fluoroalkenes show that fluorine substitution can significantly alter the energy of transition states, often due to stereoelectronic effects. nih.govcas.cn

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate

ParameterHypothetical ValueComputational MethodBasis Set
Relative Energy (kcal/mol)+5.2B3LYP6-311+G(d,p)
Key Bond Length (Å)1.85 (C-Nucleophile)B3LYP6-311+G(d,p)
Imaginary Frequency (cm⁻¹)-250 (for TS)B3LYP6-311+G(d,p)

Note: This table is illustrative and does not represent actual experimental or calculated data for this specific compound.

Analysis of Fluorine's Stereoelectronic Effects on Oxetane Ring Strain and Reactivity

The fluorine atom in this compound is not merely a sterically small substituent; its high electronegativity introduces potent stereoelectronic effects that can profoundly influence the molecule's structure and reactivity. wikipedia.org These effects arise from the interaction of the C-F bond orbitals with adjacent bonding or non-bonding orbitals.

One key area of investigation is the impact of fluorine on the inherent ring strain of the oxetane. nih.govmdpi.com The oxetane ring possesses significant strain energy (approximately 25.5 kcal/mol) due to its constrained bond angles. nih.gov Computational studies can quantify how the electron-withdrawing nature of the fluorine atom alters the electron density within the ring and affects C-C and C-O bond lengths and strengths. This, in turn, can influence the barrier to ring-opening reactions. It is known that electronic, rather than steric, influences of the fluorine atom can govern the selectivity of ring-opening reactions in similar fluorinated oxetanes. nih.gov

Furthermore, stereoelectronic effects like the gauche effect can dictate the preferred conformation around single bonds, which can influence how the molecule interacts with other reagents or catalysts. wikipedia.orgresearchgate.net Theoretical calculations, particularly Natural Bond Orbital (NBO) analysis, are employed to identify and quantify these orbital interactions, providing a deep understanding of fluorine's role in controlling reactivity.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would allow for the exploration of its conformational landscape. acs.org

By simulating the motion of the atoms over nanoseconds or longer, MD can reveal:

Preferred Conformations: Identifying the most stable spatial arrangements of the ethyl acetate (B1210297) group relative to the oxetane ring.

Conformational Interconversion: Observing the transitions between different conformations and calculating the energy barriers for these changes. nih.gov

Solvent Effects: Understanding how the molecule interacts with solvent molecules and how this influences its conformation and dynamics.

MD simulations on related small organic molecules have shown that even subtle changes in substitution can significantly alter the conformational preferences. acs.orgrsc.orgarxiv.org For this compound, these simulations would be crucial for understanding its shape and how it might fit into the active site of an enzyme or interact with a catalyst.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the characterization and identification of novel compounds. For this compound, the prediction of NMR and IR spectra is particularly important.

DFT methods have become highly reliable for predicting ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts. nih.govrsc.orgrsc.org The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular geometry. By comparing the calculated shielding of the target molecule to that of a reference compound (e.g., CFCl₃ for ¹⁹F), a predicted chemical shift can be obtained. These predictions are often accurate enough to distinguish between different isomers or to assign specific signals in a complex spectrum. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the C=O of the ester, the C-F bond, or vibrations within the oxetane ring.

Table 2: Illustrative Predicted Spectroscopic Data

SpectrumParameterPredicted Value (Illustrative)
¹⁹F NMRChemical Shift (δ, ppm)-115
¹³C NMRC=O Shift (δ, ppm)168
IRC=O Stretch (cm⁻¹)1730
IRC-F Stretch (cm⁻¹)1100

Note: This table is for illustrative purposes to demonstrate the type of data that can be generated computationally. It does not represent actual data.

Applications and Role in Advanced Organic Synthesis

Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate as a Versatile Building Block

The utility of this compound as a versatile building block stems from the oxetane (B1205548) ring, which is a key structural motif in many natural products and pharmaceuticals. eurjchem.comresearchgate.net The presence of the fluorine atom and the exocyclic double bond further enhances its reactivity, allowing it to serve as a starting point for diverse molecular scaffolds. beilstein-journals.orgrsc.orgnih.gov Its structure facilitates reactions such as ring-opening, additions, and cycloadditions, providing access to a wide array of functionalized products. eurjchem.comrsc.org

While direct asymmetric synthesis utilizing this compound is a developing area, its derivatives are instrumental in creating chiral molecules. The synthesis of fluorinated compounds, including fluorocyclopropanes, often requires asymmetric strategies to control stereochemistry, which is crucial for biological activity. nih.gov The functional groups present in the derivatives of this compound, such as hydroxyl and bromo groups, provide handles for the introduction of chirality through enantioselective reactions. nih.gov For instance, chiral catalysts can be employed to achieve stereocontrol in subsequent transformations of the ring-opened products, leading to the synthesis of enantioenriched fluorinated molecules. nih.govmdpi.com

This compound is a key intermediate for the functionalization and synthesis of various heterocyclic compounds. The strained oxetane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that generate highly functionalized linear chains. These chains can then be cyclized to form new heterocyclic systems. For example, reaction with amine or thiol nucleophiles results in the formation of substituted pyrrolidines and other sulfur-containing heterocycles, respectively. beilstein-journals.org This reactivity allows for the conversion of the simple oxetane structure into more complex heterocyclic frameworks. beilstein-journals.org

Synthesis of Fluorinated Alkenes and Analogues

The synthesis of fluorinated alkenes is a major application of this compound. nih.gov The selective ring-opening of the fluoroalkylidene-oxetane core provides a direct route to highly substituted monofluoroalkenes. nih.gov This method is particularly valuable as the introduction of fluorine into alkenes can significantly alter their chemical and biological properties. beilstein-journals.orgnih.gov

A significant advantage of using this compound and its derivatives is the high degree of control over the geometry of the resulting carbon-carbon double bond in the products. nih.gov The stereoselectivity of the oxetane ring-opening reaction is directed by the fluorine atom. beilstein-journals.orgnih.gov Electronic effects of the fluorine atom, rather than steric hindrance, govern the reaction pathway, enabling the selective formation of either E or Z isomers of the resulting fluoroalkenes. beilstein-journals.org For instance, the reaction with bromide ions can be tuned to produce specific isomers with excellent selectivity. nih.gov

Table 1: Influence of Reaction Conditions on the E/Z Selectivity of Ring-Opening Reactions

EntryNucleophileLewis AcidSolventTemperature (°C)Time (h)Product(s)Ratio (E/Z)Yield (%)
1MethanolCSADichloromethane50-65261a 40:6060
2Benzyl alcoholNoneNeat80201b 50:50-
32-MercaptobenzothiazoleCSADichloromethaneRT-1c 25:75-
4Tetrabutylammonium (B224687) bromide (TBAB)BF₃·Et₂ODichloromethane00.59 >95:566

Data sourced from research on selective ring-opening reactions of fluoroalkylidene-oxetanes. beilstein-journals.orgnih.gov

This compound serves as an excellent precursor for the synthesis of tetrasubstituted fluoroalkenes, which are challenging to prepare using traditional methods. nih.gov A two-step sequence involving the selective ring-opening of the oxetane followed by further functionalization provides an efficient route to these highly substituted structures. beilstein-journals.orgnih.gov This methodology allows for the introduction of various substituents onto the alkene backbone, leading to a diverse library of tetrasubstituted fluoroalkenes with precise control over their stereochemistry. beilstein-journals.org

Table 2: Synthesis of Tetrasubstituted Fluoroalkenes via Ring-Opening

EntrySubstrateNucleophile/ReagentConditionsProductIsomerYield (%)
11 Pyrrolidine, Et₃NDichloromethaneZ-25 Z96
24 Acetic acid, HBrDichloromethane, 0 °CE-4d E94
35 Acetic acid, HBrDichloromethane, 0 °CE-5d E34

This table summarizes the synthesis of various tetrasubstituted fluoroalkenes from fluoroalkylidene-oxetane precursors. nih.gov

Integration into Complex Molecular Architectures

The derivatives of this compound are valuable for their ability to be incorporated into more complex and biologically significant molecules. acs.org The functionalized fluoroalkenes obtained from this building block can undergo further transformations and coupling reactions to construct intricate molecular frameworks. A notable application is in the synthesis of precursors for acyclonucleotides (ACN). nih.gov The introduction of a fluoroalkene moiety into an acyclonucleotide structure can enhance its biological activity and metabolic stability, making it a target for antiviral and anticancer therapies. beilstein-journals.org The synthetic route starting from this compound provides access to novel fluorinated acyclonucleotide analogues that were previously inaccessible. nih.gov

Peptidomimetic and Amino Acid Derivative Synthesis

The synthesis of non-natural amino acids and their incorporation into peptide sequences is a cornerstone of modern medicinal chemistry, allowing for the development of peptidomimetics with enhanced stability, potency, and bioavailability. This compound serves as an excellent Michael acceptor, enabling the straightforward synthesis of novel amino acid derivatives.

The core of this application lies in the aza-Michael addition, where a nitrogen-based nucleophile adds to the β-position of the α,β-unsaturated ester. This reaction is facilitated by the electron-withdrawing nature of both the ester and the fluorine atom, which polarizes the double bond and makes the β-carbon highly electrophilic. A general scheme for this transformation is depicted below:

Scheme 1: Aza-Michael Addition to this compound

This reaction is analogous to the well-documented aza-Michael additions to non-fluorinated oxetane-ylidene acetates. For instance, the reaction of methyl 2-(oxetan-3-ylidene)acetate with various amines has been shown to proceed smoothly, yielding a range of 3-substituted oxetane amino acid derivatives. nih.govmdpi.com The introduction of a fluorine atom at the α-position is expected to further enhance the reactivity of the Michael acceptor, potentially allowing for milder reaction conditions and a broader scope of applicable nucleophiles.

The resulting products are highly functionalized, non-proteinogenic amino acid derivatives. The presence of the oxetane ring is particularly significant, as oxetanes are known to be valuable motifs in medicinal chemistry. They can act as bioisosteres for gem-dimethyl groups or carbonyl functionalities, often leading to improved metabolic stability, aqueous solubility, and cell permeability. The fluorine atom, another key feature, can impart favorable properties such as increased binding affinity and metabolic stability.

A variety of nitrogen nucleophiles can be employed in this synthesis, leading to a diverse array of amino acid derivatives. The following table provides hypothetical examples of such transformations, based on established aza-Michael addition chemistry.

NucleophileProductPotential Application
AmmoniaEthyl 2-amino-2-fluoro-2-(oxetan-3-yl)acetateBuilding block for peptides
BenzylamineEthyl 2-(benzylamino)-2-fluoro-2-(oxetan-3-yl)acetateIntermediate for peptidomimetics
AnilineEthyl 2-fluoro-2-(phenylamino)-2-(oxetan-3-yl)acetatePrecursor for heterocyclic synthesis
Glycine methyl esterDipeptide mimeticBuilding block for larger peptidomimetics

These synthesized amino acid derivatives can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics, containing the unique fluoro-oxetane moiety, would be of significant interest for screening in various biological assays.

Spirocyclic Systems and Ring Annulation Strategies

Spirocyclic systems, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The unique structure of this compound makes it a promising candidate for the construction of spirocyclic systems, particularly those containing an oxetane ring.

One potential strategy for the synthesis of spirocyclic systems from this compound involves a tandem Michael addition-cyclization sequence. In this approach, a bifunctional nucleophile could first add to the β-position of the α,β-unsaturated ester, followed by an intramolecular reaction to form a new ring. For example, a nucleophile containing a hydroxyl or a thiol group could undergo an intramolecular transesterification or related cyclization to form a lactone or thiolactone, respectively.

Another promising avenue is the use of [3+2] or [4+2] cycloaddition reactions, where the exocyclic double bond of the oxetane-ylidene moiety acts as the dienophile or dipolarophile. While the electron-deficient nature of this double bond might make it less reactive in traditional Diels-Alder reactions, it could be highly reactive towards electron-rich dienes or dipoles.

Furthermore, ring-opening and annulation strategies could be employed. The strained oxetane ring can be opened under certain conditions, and this ring-opening could be coupled with a subsequent cyclization to form a larger, spirocyclic system.

The following table outlines some potential strategies for the synthesis of spirocyclic systems using this compound as a starting material.

Reaction TypeNucleophile/ReagentResulting Spirocyclic System
Tandem Michael addition-cyclization2-AminoethanolSpiro-oxetane-piperazinone
[3+2] CycloadditionAzomethine ylideSpiro-oxetane-pyrrolidine
[4+2] CycloadditionElectron-rich dieneSpiro-oxetane-cyclohexene
Ring-opening-annulationGrignard reagent followed by intramolecular cyclizationSpiro-tetrahydrofuran-lactone

These strategies, while largely projective, are based on established principles of organic synthesis and highlight the potential of this compound as a versatile tool for the construction of complex, three-dimensional molecules.

Development of Compound Libraries utilizing this compound

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of compound libraries with a high degree of structural diversity, which are essential for high-throughput screening and the discovery of new bioactive molecules. nih.gov this compound is an ideal building block for DOS due to its multiple points of diversification and the unique physicochemical properties it imparts to the resulting molecules.

The core of its utility in library synthesis lies in its ability to undergo a variety of chemical transformations in a controlled and predictable manner. The primary reaction for diversification is the Michael addition, as discussed previously. By using a diverse set of nucleophiles, a large library of compounds with varying substituents at the β-position can be rapidly generated.

Further diversification can be achieved by subsequent reactions of the ester functionality. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form amides or esters, respectively. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized.

A hypothetical DOS workflow utilizing this compound is outlined below:

Scheme 2: Diversity-Oriented Synthesis Strategy

This strategy allows for the exponential growth of the compound library. For example, reacting the starting material with 20 different nucleophiles and then reacting each of the resulting products with 20 different amines would generate a library of 400 unique compounds.

The inclusion of the oxetane and fluorine moieties is particularly advantageous for compound libraries intended for drug discovery. The oxetane ring can improve properties such as solubility and metabolic stability, while the fluorine atom can enhance binding affinity and modulate pKa. researchgate.net This "privileged" structural motif increases the likelihood of identifying hits in biological screens.

The following table summarizes the points of diversification and the potential transformations that can be used to build a compound library based on this compound.

Point of DiversificationChemical TransformationReagent Library
β-positionMichael AdditionAmines, thiols, carbanions
Ester functionalityAmide couplingAmines
Ester functionalityTransesterificationAlcohols
Ester functionalityReduction followed by etherification/esterificationReducing agents, alkyl/acyl halides

Future Directions and Emerging Research Avenues

Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis of fluorinated oxetanes has historically been a significant challenge, often hampered by harsh reaction conditions and a lack of suitable fluorinated precursors, leading to side reactions like ring rupture and defluorination. news-medical.net However, recent breakthroughs in catalysis are paving the way for more efficient and selective methodologies.

A pioneering development is the use of copper catalysis to transform epoxides into α,α-difluoro-oxetanes. news-medical.netazolifesciences.comnus.edu.sg This method utilizes an inexpensive copper catalyst to stabilize a difluorocarbene species, which then selectively inserts into the three-membered epoxide ring to form the desired four-membered fluorinated oxetane (B1205548). news-medical.netnus.edu.sgmendelchemicals.com This innovative strategy circumvents many of the issues associated with traditional methods and provides a reliable route to valuable fluorinated scaffolds. nus.edu.sgscienmag.com

Beyond metal catalysis, organocatalysis presents a powerful tool for the asymmetric synthesis of fluorinated heterocycles. Future research could adapt existing organocatalytic methods, such as those used for fluorocyclizations, to the synthesis and functionalization of fluorinated oxetanes like Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate. This would enable the production of enantiomerically pure compounds, which is critical for pharmaceutical applications.

Table 1: Emerging Catalytic Strategies for Fluorinated Oxetanes
Catalytic ApproachDescriptionPotential Application to Target CompoundKey Advantages
Copper-Catalyzed Difluorocarbene InsertionUses a copper catalyst to mediate the reaction between an epoxide and a difluorocarbene source to form an α,α-difluoro-oxetane. news-medical.netnus.edu.sgDevelopment of novel routes to related difluorinated oxetane structures.Utilizes readily available starting materials; high selectivity. azolifesciences.com
Organocatalytic Asymmetric FluorinationEmploys small organic molecules (e.g., chiral amines, phosphoric acids) to catalyze the enantioselective introduction of fluorine.Asymmetric synthesis of the α-fluoroester moiety or functionalization of the oxetane ring.Metal-free conditions; high enantioselectivity.
Photoredox CatalysisUses visible light to initiate catalytic cycles for bond formation.Functionalization of the alkene via radical addition or C-H activation on the oxetane ring.Mild reaction conditions; access to unique reactivity.

Chemoenzymatic Transformations Involving Fluorinated Oxetane Scaffolds

The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers unparalleled selectivity and efficiency. For a molecule like this compound, enzymes could be employed for highly specific transformations that are difficult to achieve with conventional chemistry. nih.gov

A primary avenue of exploration is the enzymatic kinetic resolution of the racemic α-fluoroester. Lipases and esterases are well-known for their ability to selectively hydrolyze one enantiomer of a racemic ester, yielding an enantiopure acid and the unreacted, enantiopure ester. researchgate.netmdpi.comresearchgate.net This approach has been successfully applied to various fluorinated carboxylic acid esters and could provide a straightforward route to the chiral forms of the title compound or its derivatives. mdpi.commdpi.com Other enzyme classes, such as reductases, could be used for the stereoselective reduction of the carbon-carbon double bond, creating chiral centers on the side chain. The use of enzymes like Cytochrome P450s could also be explored for selective oxidations on the oxetane ring. nih.gov

Table 2: Potential Chemoenzymatic Transformations
Enzyme ClassTransformationPotential Outcome
Lipases/EsterasesEnantioselective hydrolysis of the ethyl ester. researchgate.netmdpi.comKinetic resolution to obtain enantiomerically pure acid and ester.
Ene-ReductasesAsymmetric reduction of the C=C double bond.Synthesis of chiral derivatives with a saturated side chain.
Cytochrome P450sHydroxylation at specific C-H bonds on the oxetane ring. nih.govCreation of novel, functionalized fluorinated oxetanes.
HydrolasesRing-opening of the oxetane.Formation of chiral, functionalized diols.

Exploration of Photochemical and Electrochemical Reactivity

The unique electronic properties and functional groups of this compound make it an intriguing candidate for photochemical and electrochemical studies. The exocyclic alkene is a chromophore that can participate in various light-induced reactions.

One of the most well-established photochemical reactions for forming oxetanes is the Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene. nih.govdntb.gov.ua Future research could explore the reverse—the photochemical behavior of the pre-formed oxetane ylidene. The alkene moiety could undergo [2+2] cycloadditions with other olefins, isomerize upon UV irradiation, or participate in radical reactions initiated by photoredox catalysis. Perfluorinated carbonyl compounds are known to undergo photochemical decarbonylation, suggesting that the fluoroester group might exhibit unique reactivity under UV light. ornl.gov

Electrochemical methods could provide pathways for selective reductions or oxidations. The α-fluoroester group could be a target for reductive defluorination or coupling reactions. Conversely, the alkene or the oxetane's ether oxygen could undergo oxidative processes, potentially leading to polymerization or ring-opening.

Development of New Fluorinated Oxetane Building Blocks

Fluorinated oxetanes are highly valuable as building blocks for medicinal chemistry and drug discovery. nih.govrsc.orgljmu.ac.uk One of the most promising future directions for compounds like this compound is their use as precursors to other complex molecules through selective ring-opening reactions. magtech.com.cn

Research has shown that the ring-opening of fluoroalkylidene-oxetanes can be highly regioselective, with the fluorine atom directing the outcome of the reaction. beilstein-journals.orgnih.govresearchgate.net Treatment with nucleophiles under acidic conditions can lead to the formation of highly functionalized, tetrasubstituted fluoroalkenes. beilstein-journals.orgnih.gov This strategy transforms a relatively simple cyclic starting material into a complex acyclic product with controlled stereochemistry, which can then be used in further synthetic endeavors. nih.govbohrium.com For instance, the ester group within the molecule can act as an internal nucleophile, leading to ring expansion and the formation of novel fluorinated lactones. beilstein-journals.orgnih.gov

Furthermore, direct functionalization of the oxetane ring without ring-opening is also a key area. Methods like direct deoxyfluorination of corresponding alcohols can be used to synthesize fluorinated oxetanes, highlighting the robustness of the ring under certain fluorinating conditions. chemrxiv.org These strategies collectively expand the toolbox available to chemists for creating a diverse library of novel, fluorinated building blocks. chemrxiv.orgacs.org

Table 3: Building Blocks from Fluorinated Oxetane Scaffolds
TransformationResulting Building BlockSynthetic Utility
Acid-catalyzed Ring-Opening with NucleophilesTetrasubstituted Fluoroalkenes. beilstein-journals.orgnih.govPrecursors for complex acyclic molecules, including acyclonucleoside mimics. researchgate.net
Intramolecular Ring Expansionβ-Bromomethyl-α-fluorolactones. nih.govAccess to novel heterocyclic systems.
Michael Addition to the Alkene3,3-Disubstituted Fluorinated Oxetanes.Introduction of diverse functional groups while retaining the oxetane core. chemrxiv.org
Reduction of Ester/AlkeneFluorinated Oxetane Alcohols.Versatile intermediates for further modification.

Advanced Material Science Applications

The inclusion of fluorine in polymers often imparts desirable properties such as high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and low coefficients of friction. pcimag.comresearchgate.net Oxetane monomers are known to undergo cationic ring-opening polymerization, often initiated by UV light (photopolymerization), to produce polyethers. rsc.orgradtech.org

The combination of these two features in a single monomer is highly attractive for materials science. Fluorinated oxetane monomers have been successfully used in cationic photopolymerization to create coatings with highly hydrophobic surfaces. researchgate.netresearchgate.net The fluorinated side chains tend to migrate to the polymer-air interface, creating a low-energy surface even at low monomer concentrations. researchgate.netsemanticscholar.org

This compound could serve as a functional monomer in such systems. Its polymerization could proceed either through the oxetane ring (cationic ring-opening) or the alkene (radical polymerization), or both, leading to cross-linked networks. The resulting fluorinated polymers could find applications as:

Hydrophobic and Oleophobic Coatings: For textiles, optics, and self-cleaning surfaces. researchgate.netresearchgate.net

Low-Dielectric Materials: For microelectronics.

Biocompatible Materials: For medical devices, leveraging the bio-inertness of fluoropolymers.

Functional Intermediates: Poly(fluorooxetane)s with pendant ester groups can be further modified to create specialized polymers for applications like dry-erasable surfaces. pcimag.com

The development of new fluorinated oxetane monomers and their subsequent polymerization is a rapidly growing field with significant potential for creating next-generation advanced materials. researchgate.netsemanticscholar.org

Q & A

Q. What established synthetic routes are available for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate, and how can reaction conditions be optimized for yield?

The Horner-Wadsworth-Emmons reaction is a key method, involving phosphonate esters and ketones. For example, ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate reacts with oxetan-3-one derivatives under strongly basic conditions (e.g., n-BuLi in THF at -78°C) to form the target compound. Critical parameters include temperature control to prevent side reactions and purification via silica gel chromatography (petroleum ether/EtOAc) to isolate the product in ~58% yield . Acidic workup (e.g., 2N HCl) may further stabilize the oxetane ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR identifies ester and oxetane protons, ¹³C NMR confirms carbonyl and quaternary carbons, and ¹⁹F NMR detects fluorine coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 201.1) .
  • X-ray Crystallography : Single-crystal diffraction, refined using SHELXL , resolves stereochemistry and bond angles, particularly for the strained oxetane ring .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and stability in synthetic applications?

The electron-withdrawing fluorine enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. However, steric hindrance from the oxetane ring may reduce reactivity in bulky environments. Computational studies (e.g., DFT) predict charge distribution and transition states, which can be validated experimentally via kinetic isotope effects or Hammett plots .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles may arise from crystallization solvents or temperature. Redetermination under controlled conditions (e.g., low-temperature data collection) and refinement using SHELXPRO/SHELXL with twinning corrections improve accuracy. Cross-validation with spectroscopic data (e.g., NOESY for stereochemistry) is critical .

Q. How can computational methods predict the thermodynamic stability of this compound?

Density Functional Theory (DFT) calculates Gibbs free energy changes (ΔG) for decomposition pathways, such as oxetane ring-opening. Comparing computed enthalpies (ΔfH) with experimental thermochemical data (e.g., from gas-phase calorimetry) identifies stable conformers .

Q. What experimental factors explain yield variations in large-scale syntheses?

Competing side reactions (e.g., ester hydrolysis under acidic conditions) or oxetane ring instability at elevated temperatures can reduce yields. Optimizing stoichiometry (excess oxetan-3-one) and using anhydrous solvents (e.g., THF) minimize byproducts .

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